molecular formula C12H18O B549288 Propofol CAS No. 2078-54-8

Propofol

Cat. No. B549288
CAS RN: 2078-54-8
M. Wt: 178.27 g/mol
InChI Key: OLBCVFGFOZPWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propofol is an intravenous anesthetic used for induction and maintenance of general anesthesia or sedation . It is also used in critically ill patients who require a breathing tube connected to a ventilator . Propofol is prepared in a lipid emulsion, which gives it the characteristic milky white appearance .


Synthesis Analysis

A multi-step process using continuous flow chemistry to produce propofol has been described . A scale-up of a 5-stage process (two continuous flow chemical steps, two extractions using a semi-batch approach, and one purification) provided propofol in high purity . The use of simple, inexpensive, and readily available reagents affords a viable process for this widely employed active pharmaceutical ingredient .


Molecular Structure Analysis

The empirical formula of propofol (2,6‐diisopropylphenol) is C12H18O, and its molecular weight is 178.27 . The octanol/water partition coefficient for propofol is 6,761:1 at a pH of 6–8.5, and its pKa is 11 .


Chemical Reactions Analysis

Propofol undergoes extensive pharmacokinetic and pharmacodynamic interactions with both other hypnotic drugs and opioids . Pharmacodynamic interactions are the most clinically significant, and, with other hypnotics, tend to be additive, whereas interactions with opioids tend to be highly synergistic .


Physical And Chemical Properties Analysis

Propofol is an intravenous hypnotic drug that is used for induction and maintenance of sedation and general anesthesia . It exerts its effects through potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA A receptor .

Scientific Research Applications

Anesthesia Induction

Propofol is one of the most widely used agents for the induction of anesthesia . Its unique characteristics include fast onset and rapid elimination, short duration of action, rapid recovery from anesthesia, and very low incidence of adverse effects .

Intensive Care Sedation

Propofol is also extensively used in intensive care medicine to provide sedation and hypnosis . It is chemically distinct from other intravenous sedative hypnotics such as opioids, barbiturates, halogenated liquids, or benzodiazepines .

Outpatient Endoscopic Surgeries

With the continuous development of endoscopic techniques and the increased demand for painless endoscopy, propofol is being used for various outpatient endoscopic surgeries such as painless gastrointestinal endoscopy and tracheoscopy .

Continuous Flow Synthesis

Propofol can be synthesized using a continuous flow process. This synthesis is based on a two-step procedure: a double Friedel–Crafts alkylation followed by a decarboxylation step, both under continuous flow .

Addiction Research

Propofol is being studied in the context of addiction research. Depending on the actual application scenario of clinical propofol, it is necessary to differentiate between different addiction models, including acute administration of propofol (activation of reward system) and repeated administration of propofol (abuse, addiction) .

Mortality Studies

Propofol is being studied for its potential detrimental effects on clinically relevant outcomes, possibly due to inhibition of other interventions’ organ protective properties . A systematic review and meta-analysis of randomized controlled trials evaluated if propofol reduced survival compared to any other hypnotic agent in any clinical setting .

Mechanism of Action

Target of Action

Propofol primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the GABA-A receptors . These receptors are ligand-gated chloride channels located in the central nervous system (CNS) and play a crucial role in inhibiting neuronal activity .

Mode of Action

Propofol exerts its effects by enhancing the inhibitory effects of GABA through its interactions with GABA-A receptors . By binding to specific sites on GABA-A receptors, located at the interface between the α and β subunits, propofol increases chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron .

Biochemical Pathways

Propofol influences several biochemical pathways. It potentiates the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor . This potentiation of GABA-A receptors increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity . Propofol also induces a metabolic switch from oxidative phosphorylation to glycolysis in cells under certain conditions .

Pharmacokinetics

Propofol is extensively metabolized within the body, with the main route for excretion being via the urine . Approximately 88% of the given dose is excreted as inactive metabolites and less than 1% is excreted unchanged . After intravenous administration, propofol is extensively bound to the plasma proteins (predominantly albumin) and erythrocytes .

Result of Action

The molecular and cellular effects of propofol’s action are diverse. It has been shown to induce apoptosis in certain cell types . Propofol can also change the metabolic pathway switch from aerobic glycolysis to oxidative phosphorylation in LPS-activated macrophages . Moreover, propofol suppresses aerobic glycolysis via inhibited GLUT1-mediated glucose uptake . Furthermore, propofol reduces reactive oxygen species (ROS) overproduction, which in turn inhibits GLUT1 expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of propofol. For instance, the environmental sustainability of propofol use in daily practice has been discussed, with a focus on the carbon footprint of propofol, including drug manufacture, packaging, transportation, requirement for single-use plastics, drug delivery system, drug wastage, and disposal . Additionally, concerns have been raised about the potential environmental impact of propofol reaching the environment .

Safety and Hazards

Propofol has a generally favorable profile as a sedative, but administering toxic doses can harm a patient’s overall condition . It has dose-dependent effects leading to changes in blood pressure and heart rate at higher doses . The initial administration can cause pain at the injection site .

Future Directions

While propofol is a commonly used agent, numerous drawbacks and patient safety issues remain . Further studies should be conducted to justify the differences in recovery time between different formulations of propofol . This will help in formulating better ways to manage and treat conditions related to propofol in the future .

properties

IUPAC Name

2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBCVFGFOZPWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Record name propofol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Propofol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023523
Record name Propofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

242 °C, 254.00 to 256.00 °C. @ 764.00 mm Hg
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water. Soluble in alcohol and toluene., 1.58e-01 g/L
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.955 g/cu cm @ 20 °C
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The action of propofol involves a positive modulation of the inhibitory function of the neurotransmitter gama-aminobutyric acid (GABA) through GABA-A receptors.
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Propofol

Color/Form

Light-straw-colored liquid

CAS RN

2078-54-8
Record name Propofol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2078-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propofol [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name propofol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propofol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-bis(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disoprofol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPOFOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI7VU623SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

18 °C
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The following description is representative of the rearrangement of an alkyl phenyl ether. A mixture of 15 g isopropyl (2-isopropylphenyl) ether and 5 g of catalyst (gamma-alumina, silica-modifed alumina, or aluminum phosphate) in a 300 ml stirred autoclave under nitrogen may be heated for 2-6 hours with stirring. After the reaction mixture has cooled to room temperature a solvent such as acetone may be added and the mixture filtered. Solvent may be removed by evaporation, under reduced pressure if desired, and the formed 2,6-diisopropylphenol may be isolated by fractional distillation.
[Compound]
Name
alkyl phenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 15 g of isopropyl (2-isopropylphenyl) ether was added 8 g of 1% fluorided alumina. The mixture was placed in a 300 cc stirred autoclave and the system was flushed with nitrogen and left under a nitrogen atmosphere. The autoclave was heated to 150° C. for 1 hour with stirring during which time the pressure reached 200 psig. The cooled reaction mixture was taken up in acetone, filtered, and the solvent was removed on a rotary evaporator. The residue was analyzed by gas-liquid phase chromatography (glpc) which showed the presence of 2-isopropylphenol (10%), isopropyl(2-isopropylphenyl) ether (28%), 2,6-diisopropylphenol (60%), and 2,4,6-triisopropylphenol (2%). Thus, the 2,6-diisopropylphenol was formed with 83% selectivity.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The process for the preparation of highly pure 2,6-diisopropyl phenol (Formula I), comprises reacting p-hydroxy benzoic acid (Formula II) with an alkylating agent in presence of aq. mineral acid at a temperature in the range of 60-65° C. followed by basification with sodium hydroxide to yield crude 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III) including ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V, dimer impurity, 4,4′-oxydibenzoic acid of Formula IV, and the monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI and subsequently (a) washing with toluene at basic pH to remove the ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V; (b) washing with hot water to remove dimer impurity 4,4′-oxydibenzoic acid of Formula IV; (c) washing with methanol-water mixture, to remove monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI, followed by decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III), free from impurities of Formula IV, V and VI, in presence of high boiling solvent and a catalyst at high temperature to yield 2,6-diisopropyl phenol having purity of 99.9% by HPLC. 2,6-diisopropyl phenol thus obtained is substantially free of ether impurity 1,3-di(propan-2-yl)-2-(propan-2-yloxy)benzene of Formula VII and monoalkylated phenol impurity 2-(propan-2-yl) phenol of Formula VIII.
Name
3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To the solution of 4-hydroxy-3,5-diisopropyl benzoic acid 100 g (0.45 M) (example 1) in ethylene glycol (150 ml) was added sodium hydroxide pallets 41.5 g (1.03M) and heated to 140-145° C. under inert atmosphere. After 7 hrs of continued heating at 140-145° C., the reaction mass was cooled to room temperature and diluted with 5 times water. The pH of the mass was then adjusted to 1-2 using concentrated Hydrochloric acid, reaction mixture was stirred for one hour and extracted three times with 200 ml toluene, combined toluene layers were washed twice with 5% aq. sodium bicarbonate solution (50 ml) and finally with water (200 ml), solvent was removed under reduced pressure and a dark brown colored residue which remained was distilled under high vacuum condition (0.2 mm/Hg) to yield 75 g (93.5%) of 2,6-diisopropyl phenol collected as a colourless to pale yellow oily liquid, HPLC Purity 99.93%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

The polymerisation carried in a manner similar to that Whitcombe et al. The Molar ratio used was of (2,6-diisopropyl)phenyl (4-vinylphenyl) carbonate to crosslinker (ethylenedimethacrylic acid) to 1,1′-azobis(cyclohexanecarbonitrile) (ABCHC) was 1:19:0.125 for bulk and 1:1:0.125 for membranes, 2 ml/g monomers as porogen (toluene). The polymerisation took 48 hors to complete at 60–80° C. for bulk polymer and 24 hours for the membranes.
Name
(2,6-diisopropyl)phenyl (4-vinylphenyl) carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylenedimethacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propofol
Reactant of Route 2
Reactant of Route 2
Propofol
Reactant of Route 3
Propofol
Reactant of Route 4
Propofol
Reactant of Route 5
Propofol
Reactant of Route 6
Propofol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.